5-Ethyl-4-methyl-6-(3-propan-2-ylsulfanyldiazirin-1-yl)pyrimidin-2-amine
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Overview
Description
5-Ethyl-4-methyl-6-(3-propan-2-ylsulfanyldiazirin-1-yl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-Ethyl-4-methyl-6-(3-propan-2-ylsulfanyldiazirin-1-yl)pyrimidin-2-amine involves several steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl and methyl groups. The diazirinyl group is then introduced through a series of reactions involving sulfur-containing reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Chemical Reactions Analysis
5-Ethyl-4-methyl-6-(3-propan-2-ylsulfanyldiazirin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-6-(3-propan-2-ylsulfanyldiazirin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
5-Ethyl-4-methyl-6-(3-propan-2-ylsulfanyldiazirin-1-yl)pyrimidin-2-amine can be compared with other pyrimidine derivatives such as 2-aminopyrimidine and pyrazolo[3,4-d]pyrimidine. These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
Properties
IUPAC Name |
5-ethyl-4-methyl-6-(3-propan-2-ylsulfanyldiazirin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5S/c1-5-8-7(4)13-10(12)14-9(8)16-11(15-16)17-6(2)3/h6H,5H2,1-4H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXQTFRFAWPROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2C(=N2)SC(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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